
3-Chloro-2-fluoro-5-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-fluoro-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . It is a derivative of benzaldehyde, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is typically a solid at room temperature and is used in various chemical syntheses and research applications.
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-2-fluoro-5-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the starting material 2-amino-5-methoxytoluene, which undergoes a series of reactions including halogenation and formylation to introduce the chloro, fluoro, and aldehyde groups . Another method involves the oxidation of 2-fluoro-5-methoxybenzaldehyde using oxidizing agents such as chromium trioxide (CrO3) under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation and oxidation reactions. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
3-Chloro-2-fluoro-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products Formed
Oxidation: 3-Chloro-2-fluoro-5-methoxybenzoic acid.
Reduction: 3-Chloro-2-fluoro-5-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学的研究の応用
3-Chloro-2-fluoro-5-methoxybenzaldehyde is utilized in a wide range of scientific research applications:
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Chloro-2-fluoro-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and fluoro substituents can enhance the compound’s reactivity and selectivity towards certain biological targets .
類似化合物との比較
Similar Compounds
2-Fluoro-5-methoxybenzaldehyde: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
3-Chloro-5-fluoro-2-methoxybenzaldehyde: Similar structure but different positioning of substituents, affecting its chemical properties and reactivity.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of chloro and fluoro substituents, widely used as a flavoring agent.
Uniqueness
3-Chloro-2-fluoro-5-methoxybenzaldehyde is unique due to the combination of chloro, fluoro, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
3-chloro-2-fluoro-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSNTOCJBQJNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

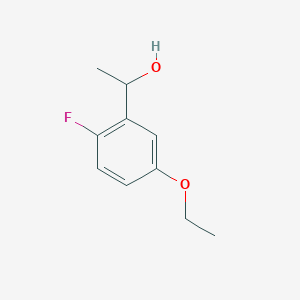
![6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6358684.png)
![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6358692.png)
![1,4-Diazaspiro[5.5]undecan-3-one](/img/structure/B6358695.png)
![2-Bromo-3H-imidazo[4,5-c]pyridine](/img/structure/B6358697.png)
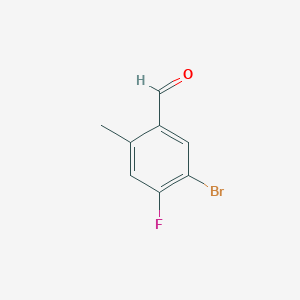
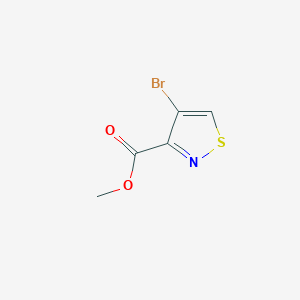

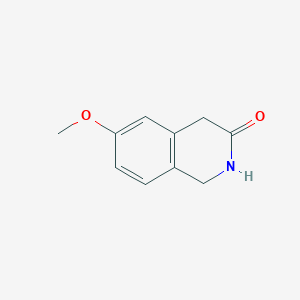
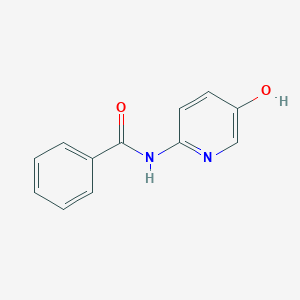
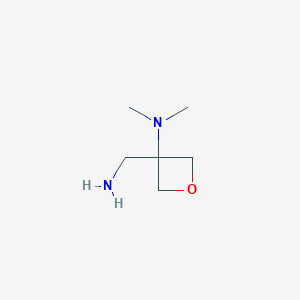
![(3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6358753.png)

